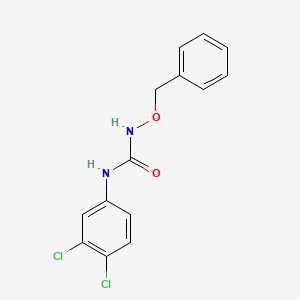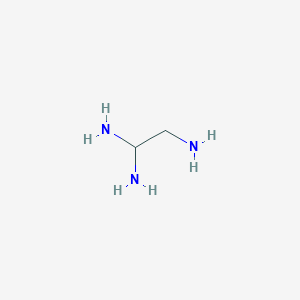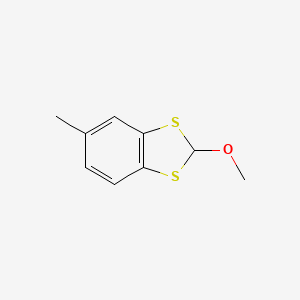
2-Methoxy-5-methyl-2H-1,3-benzodithiole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-5-methyl-2H-1,3-benzodithiole is an organic compound that belongs to the class of benzodithioles This compound is characterized by the presence of a methoxy group and a methyl group attached to a benzodithiole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-methyl-2H-1,3-benzodithiole typically involves the reaction of 2-methoxy-5-methylbenzenethiol with sulfur or sulfur-containing reagents under controlled conditions. One common method involves the use of a solvent such as dichloromethane or toluene, with the reaction being carried out at elevated temperatures to facilitate the formation of the benzodithiole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-5-methyl-2H-1,3-benzodithiole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced benzodithioles.
Substitution: Various substituted benzodithioles depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methoxy-5-methyl-2H-1,3-benzodithiole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Methoxy-5-methyl-2H-1,3-benzodithiole involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that can modulate biological activities. For example, its oxidation products may interact with cellular proteins or enzymes, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-5-methylbenzenethiol: A precursor in the synthesis of 2-Methoxy-5-methyl-2H-1,3-benzodithiole.
2-Methoxy-5-methylbenzenesulfonic acid: An oxidation product with different chemical properties.
2-Methoxy-5-methylbenzene: A simpler aromatic compound with a methoxy and methyl group.
Uniqueness
This compound is unique due to its benzodithiole ring structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
53048-35-4 |
|---|---|
Formule moléculaire |
C9H10OS2 |
Poids moléculaire |
198.3 g/mol |
Nom IUPAC |
2-methoxy-5-methyl-1,3-benzodithiole |
InChI |
InChI=1S/C9H10OS2/c1-6-3-4-7-8(5-6)12-9(10-2)11-7/h3-5,9H,1-2H3 |
Clé InChI |
WLCUSIUJZNVQKT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)SC(S2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


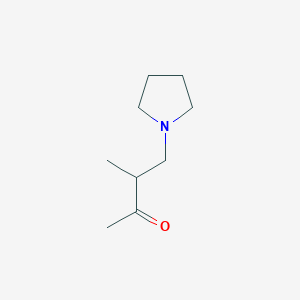
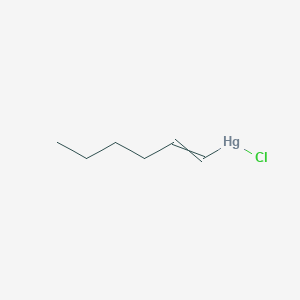
![2,4-Diazabicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B14650658.png)
![Propanedioic acid, [[(6-methylpyrazinyl)amino]methylene]-, diethyl ester](/img/structure/B14650661.png)
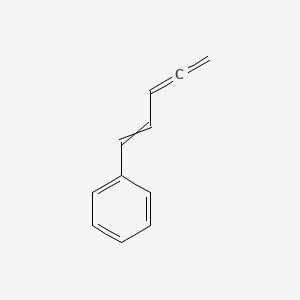


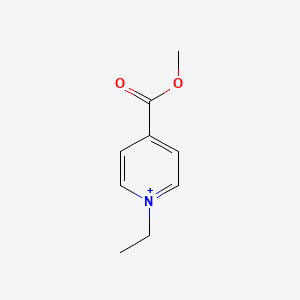

![4-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14650705.png)
![3,3-Dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14650706.png)
![4-[(E)-(4-Chlorophenyl)diazenyl]-N,N-dimethylnaphthalen-1-amine](/img/structure/B14650709.png)
